molecular formula C26H31IN2O3 B13884007 N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide

N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide

Cat. No.: B13884007
M. Wt: 546.4 g/mol
InChI Key: IUWBJCSGCRZUFE-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(4-iodobenzoyl)-6-methoxyindole.

    Acylation: The indole derivative is then acylated with N,N-dibutylacetamide under specific reaction conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene. The mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in DMF (dimethylformamide) or KCN in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibutyl-2-p-tolyl-acetamide: Similar in structure but with a different substituent on the indole ring.

    N,N-dibutyl-N’-(4-iodobenzoyl)thiourea: Contains a thiourea group instead of an acetamide group.

Uniqueness

N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31IN2O3

Molecular Weight

546.4 g/mol

IUPAC Name

N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide

InChI

InChI=1S/C26H31IN2O3/c1-4-6-14-28(15-7-5-2)25(30)18-29-17-23(22-13-12-21(32-3)16-24(22)29)26(31)19-8-10-20(27)11-9-19/h8-13,16-17H,4-7,14-15,18H2,1-3H3

InChI Key

IUWBJCSGCRZUFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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